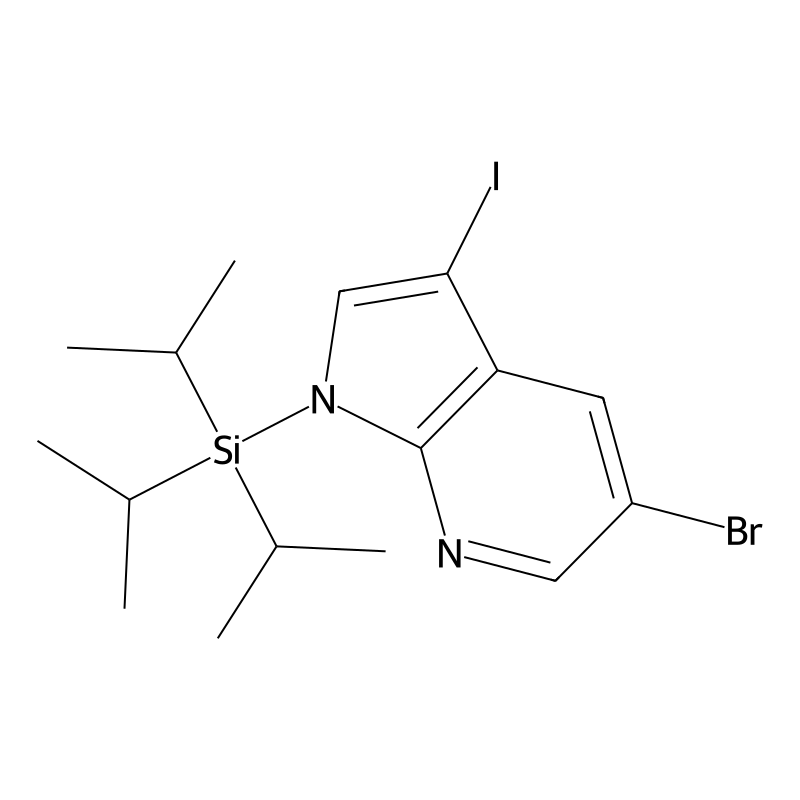

5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Synthesis: The presence of bromine and iodine makes this molecule a bifunctional building block. Researchers might utilize it as a precursor for the synthesis of more complex organic molecules with desired properties for applications in pharmaceuticals or materials science.

- Medicinal Chemistry: The pyrrolo[2,3-b]pyridine core structure is present in various bioactive molecules. PubChem: This specific compound could be a starting point for developing new drugs by exploring its interaction with biological targets.

- Material Science: The triisopropylsilanyl group can influence the molecule's solubility and reactivity. This property might be beneficial for designing new functional materials or exploring applications in organic electronics.

5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol. The compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents at the 5 and 3 positions, respectively, and a triisopropylsilanyl group at the nitrogen position. Its structure contributes to its unique reactivity and biological properties .

- Halogens: Bromine and iodine are moderately toxic and can cause irritation upon contact.

- Aromatic Heterocycles: Some heterocyclic compounds can exhibit biological activity or genotoxicity.

- Nucleophilic Substitution: The presence of bromine and iodine allows for nucleophilic substitution reactions where nucleophiles can replace these halogens.

- Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents, which is useful in synthesizing more complex molecules.

- Silane Reactions: The triisopropylsilanyl group can be involved in reactions that modify silicon-containing compounds or facilitate further functionalization .

Research indicates that 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine exhibits significant biological activity. It has been identified as a potential inhibitor of focal adhesion kinase, which plays a crucial role in cell signaling and migration. This inhibition can have implications in cancer research and treatment strategies . Additionally, it shows high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects .

The synthesis of 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions:

- Formation of the Pyrrole Ring: Starting materials are reacted to form the pyrrole structure.

- Introduction of Halogens: Bromination and iodination are performed to introduce the halogen substituents at specific positions.

- Silane Functionalization: The triisopropylsilanyl group is introduced through silane chemistry techniques, often involving coupling reactions with silane reagents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound finds applications in various fields:

- Pharmaceutical Development: Its properties make it a candidate for drug development targeting specific kinases involved in cancer progression.

- Material Science: The silanyl group enhances its utility in materials chemistry for creating silicon-based materials or coatings.

- Chemical Research: As a versatile building block, it is used in synthesizing other complex organic compounds for research purposes .

Studies on the interactions of 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine have indicated that it interacts with various biological targets. Notably:

- Focal Adhesion Kinase Inhibition: Its role as an inhibitor suggests potential therapeutic applications in oncology.

- Cytochrome P450 Interaction: The compound acts as an inhibitor for certain cytochrome P450 enzymes (specifically CYP1A2), affecting drug metabolism pathways .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. Here’s a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | 0.90 | Methyl group addition |

| 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | 0.85 | Chlorine instead of bromine |

| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 0.83 | Lacks triisopropylsilanyl group |

| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 0.88 | Different positioning of iodine |

| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 0.80 | Different halogen positioning |

The unique combination of bromine and iodine substituents along with the triisopropylsilanyl group distinguishes this compound from others in its class.

Molecular Structure and Three-Dimensional Configuration

5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine represents a complex heterocyclic compound featuring a fused pyrrole-pyridine ring system with significant halogen and organosilicon substitution [1] [2]. The molecular formula C16H24BrIN2Si corresponds to a molecular weight of 479.27 g/mol, incorporating two halogen atoms (bromine and iodine) and a sterically bulky triisopropylsilanyl protecting group [1] [3].

The core heterocyclic framework consists of a pyrrolo[2,3-b]pyridine system, which exhibits a planar pentagonal structure characteristic of five-membered heterocycles [4]. The pyrrole ring contains sp2 hybridized atoms with six π electrons distributed over the five-atom framework, where each carbon atom contributes one electron and the nitrogen atom donates two electrons to the aromatic sextet [4]. The fused pyridine ring maintains its aromatic character through the delocalization of electrons across the conjugated system [5].

The triisopropylsilanyl group attached to the nitrogen atom of the pyrrole ring introduces substantial steric hindrance due to its three bulky isopropyl substituents [6] [7]. This protecting group exhibits tetrahedral geometry around the silicon center, with carbon-silicon-carbon bond angles ranging from 107.1° to 110.55° [8]. The silicon-nitrogen bond distance is approximately 2.44-2.46 Å, reflecting the larger atomic radius of silicon compared to carbon [8].

The halogen substituents occupy positions 3 and 5 of the heterocyclic system, with iodine at position 3 and bromine at position 5 [1]. These halogens exhibit anisotropic electron density distribution due to their covalent bonding, creating regions of positive electrostatic potential known as σ-holes [9]. The presence of both halogens significantly influences the three-dimensional electronic environment and molecular reactivity [10] [11].

Physical Constants and Thermodynamic Properties

The physical properties of 5-bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine are largely determined by its molecular composition and structural features [1] [3]. The compound exists as a solid under standard conditions, reflecting the intermolecular interactions arising from its aromatic heterocyclic core and halogen substituents [12].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 479.27 g/mol | [1] |

| Physical State | Solid | [1] [12] |

| CAS Number | 875639-49-9 | [1] [3] |

| MDL Number | MFCD08741530 | [1] [12] |

| Storage Conditions | Room temperature, sealed, dry | [1] |

| Flash Point | Not applicable | [1] [12] |

The parent heterocyclic core without the triisopropylsilanyl group (5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) exhibits more defined thermal properties due to its smaller molecular size and reduced steric bulk [13]. The melting point ranges from 234-239°C, while the boiling point is approximately 324°C [13]. The density of the core compound is 2.52 g/cm³, indicating substantial molecular packing efficiency [13].

| Core Compound Properties | Value | Reference |

|---|---|---|

| Core Molecular Formula | C7H4BrIN2 | [13] |

| Core Molecular Weight | 322.93 g/mol | [13] |

| Melting Point | 234-239°C | [13] |

| Boiling Point | 324°C | [13] |

| Density | 2.52 g/cm³ | [13] |

| Predicted pKa | 11.42±0.40 | [13] |

The predicted pKa value of 11.42±0.40 for the core heterocycle indicates basic character, consistent with the presence of the pyridine nitrogen atom which can accept protons [13]. This basicity is comparable to other nitrogen-containing heterocycles and reflects the availability of the lone pair on the pyridine nitrogen for protonation [4].

Electronic Characteristics and Electron Density Distribution

The electronic structure of 5-bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is characterized by the interplay between the aromatic heterocyclic system, halogen substituents, and the silicon-containing protecting group [14] [15]. The pyrrolo[2,3-b]pyridine core exhibits electron-rich character due to the presence of nitrogen atoms and the delocalized π electron system [5] [4].

The halogen substituents create significant perturbations in the electron density distribution through their strong electronegative character [16] [17]. Bromine and iodine atoms withdraw electron density from the aromatic ring system through inductive effects, while simultaneously participating in halogen bonding interactions through their σ-holes [9] [18]. The electrostatic potential maps reveal regions of positive potential extending along the carbon-halogen bond axes, characteristic of effective halogen bond donors [17] [19].

The electron density distribution is further influenced by the triisopropylsilanyl group, which acts as an electron-donating substituent through its alkyl substituents [6] [20]. The silicon atom exhibits a tetrahedral coordination environment with minimal participation in the π electron system of the heterocycle [8]. However, the steric bulk of this group affects the overall molecular conformation and accessibility of reactive sites [21] .

Quantum mechanical calculations indicate that the electron density is primarily concentrated on the nitrogen atoms of the heterocyclic core, consistent with their role as potential hydrogen bond acceptors and coordination sites [23] [24]. The aromatic system maintains its planarity despite the presence of bulky substituents, preserving the effective overlap of p orbitals necessary for π electron delocalization [4] [25].

HOMO-LUMO Energy Gap and Molecular Stability

The frontier molecular orbital characteristics of 5-bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine reflect the electronic properties of the substituted heterocyclic system [26] [27]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insight into the compound's reactivity, stability, and potential for electronic transitions [15] [28].

Density functional theory calculations on related pyrrolo[2,3-b]pyridine derivatives indicate that the HOMO is typically localized on the electron-rich heterocyclic core, particularly around the nitrogen atoms and the π electron system [23] [29]. The presence of halogen substituents tends to lower both HOMO and LUMO energies through their electron-withdrawing effects [14] [26]. The HOMO-LUMO energy gap serves as a measure of molecular stability, with larger gaps generally corresponding to greater kinetic stability [15] [24].

For heterocyclic compounds similar to this structure, HOMO-LUMO gaps typically range from 3.0 to 4.0 eV, indicating moderate stability and potential for electronic excitation [29]. The presence of heavy atoms such as bromine and iodine can introduce spin-orbit coupling effects that influence the excited state properties [16]. The triisopropylsilanyl group primarily affects the molecular geometry and steric environment rather than directly participating in the frontier orbital character [6] [7].

The molecular stability is enhanced by the aromatic character of the heterocyclic core, which provides thermodynamic stabilization through π electron delocalization [4]. The chemical hardness parameter, derived from the HOMO-LUMO gap, indicates the resistance to charge transfer and chemical modification [27] [29]. Compounds with larger HOMO-LUMO gaps are classified as "hard" molecules with reduced reactivity toward nucleophilic and electrophilic attack [15].

Topological Features and Bond Critical Points

The topological analysis of electron density in 5-bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine reveals critical points that characterize the bonding interactions and molecular stability [25] [30]. The quantum theory of atoms in molecules (QTAIM) provides a framework for understanding the electronic structure through the identification of bond critical points, ring critical points, and cage critical points [31].

Bond critical points exist along all covalent bonds within the molecule, including the carbon-carbon, carbon-nitrogen, carbon-halogen, and silicon-carbon bonds [25]. The electron density at these critical points correlates with bond strength and character. The carbon-halogen bonds exhibit bond critical points with significant electron density gradients, reflecting the polar nature of these interactions [16] [9].

Ring critical points are present within each aromatic ring of the heterocyclic system, indicating the cyclic delocalization of electron density [31] [25]. The pyrrole and pyridine rings each contain a ring critical point that reflects the aromatic stabilization energy. The position and electron density at these points provide quantitative measures of aromaticity and ring stability [4].

The halogen atoms participate in weak intermolecular interactions through their σ-holes, creating additional topological features in crystal structures [9] [32]. These halogen bonding interactions exhibit bond critical points with lower electron densities compared to covalent bonds, but sufficient to influence molecular packing and solid-state properties [17] [18].

The triisopropylsilanyl group introduces multiple bond critical points associated with the silicon-carbon and carbon-carbon bonds of the isopropyl substituents [8]. The tetrahedral geometry around silicon creates a complex topological environment with cage critical points enclosing the silicon center [20]. The steric bulk of this group affects the accessibility of other molecular regions for intermolecular interactions [21] .